(S)-Methyl 2-aminobutanoate hydrochloride

Catalog No.
S994912
CAS No.
56545-22-3
M.F
C5H12ClNO2
M. Wt
153.606
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 2-aminobutanoate hydrochloride

CAS Number

56545-22-3

Product Name

(S)-Methyl 2-aminobutanoate hydrochloride

IUPAC Name

methyl (2S)-2-aminobutanoate;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.606

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1

InChI Key

AHAQQEGUPULIOZ-WCCKRBBISA-N

SMILES

CCC(C(=O)OC)N.Cl

Synonyms

(S)-2-Amino-butanoic Acid Methyl Ester Hydrochloride; L-α-Aminobutyric Acid Methyl Ester Hydrochloride; (S)-2-Aminobutanoic Acid Methyl Ester Hydrochloride;

(S)-Methyl 2-aminobutanoate hydrochloride (CAS: 56545-22-3) is an enantiomerically pure, non-proteinogenic amino acid derivative used as a chiral building block in pharmaceutical and fine chemical synthesis. As the hydrochloride salt of the methyl ester of L-2-aminobutyric acid, it provides a stable, crystalline, and readily handleable source of the '(S)'-stereocenter. Its primary procurement value lies in its role as a direct precursor for constructing stereochemically defined active pharmaceutical ingredients (APIs), most notably in the synthesis of antiepileptic drugs like Levetiracetam and its analogs.

Substituting (S)-Methyl 2-aminobutanoate hydrochloride with its racemic mixture, the free base, or other analogs like alanine or norvaline esters is often unviable in validated synthetic processes. The use of a racemate introduces a stereochemical impurity that is difficult to remove and can lead to final products with altered biological activity or safety profiles, a critical concern for regulatory bodies. The free base form is typically less stable and more difficult to handle and weigh accurately on an industrial scale compared to the crystalline hydrochloride salt. Furthermore, structural analogs with different side chains (e.g., L-Alanine methyl ester) or different ester groups (e.g., ethyl ester) will not yield the target molecule, making this compound a specific and non-interchangeable precursor for designated APIs like Levetiracetam and Brivaracetam.

Demonstrated Precursor Suitability in High-Yield Levetiracetam Intermediate Synthesis

(S)-Methyl 2-aminobutanoate hydrochloride is a direct and established precursor to (S)-2-aminobutyramide hydrochloride, a key intermediate for the widely used antiepileptic drug Levetiracetam. A documented industrial-style protocol shows that direct aminolysis of 131 g of (S)-Methyl 2-aminobutanoate hydrochloride with aqueous ammonia yields the target intermediate as a solid with a molar yield of 92%. This high-yield conversion underscores its suitability for process scale-up, where predictable and efficient transformations are critical for procurement decisions. Using a different starting material, such as an alanine or norvaline analog, would result in a completely different final molecular entity.

Evidence DimensionMolar Yield in Aminolysis Reaction
Target Compound Data92% yield for conversion to (S)-N-(1-amino-1-oxo-2-butyl)-4-maloyl group amine
Comparator Or BaselineNot applicable; structural analogs (e.g., alanine or norvaline esters) would produce incorrect products.
Quantified DifferenceN/A
ConditionsReaction with γ-butyrolactone (GBL) in the presence of a base (sodium hydroxide in methanol), followed by cyclization.

This provides direct evidence of the compound's efficiency and suitability as a specific raw material for manufacturing high-value pharmaceutical intermediates.

Superior Handling and Stability as a Crystalline Hydrochloride Salt vs. Free Base

Amino acid esters are routinely supplied as hydrochloride salts to improve their stability and handling characteristics. The free base of amino acid esters can be unstable, often existing as oils, making them difficult to store, handle, and weigh accurately in a process environment. The hydrochloride salt form, such as (S)-Methyl 2-aminobutanoate hydrochloride, is a white crystalline solid with a defined melting point (116–117°C), which enhances stability against degradation (e.g., hydrolysis or cyclization) and ensures longer shelf-life. This solid nature is a critical procurement attribute for reproducible batch processing and reliable process scale-up.

Evidence DimensionPhysical Form and Stability
Target Compound DataStable, white crystalline solid.
Comparator Or BaselineFree base form, which is often an unstable oil.
Quantified DifferenceQualitative but critical: Solid vs. Oil, enhanced stability.
ConditionsStandard laboratory and industrial storage and handling conditions.

Procuring the hydrochloride salt minimizes risks of material degradation and improves operational efficiency and reproducibility in manufacturing workflows.

Essential for Stereospecific Synthesis of Next-Generation Anticonvulsants like Brivaracetam

The enantiomeric purity of the starting material is non-negotiable for synthesizing modern, highly specific APIs. (S)-Methyl 2-aminobutanoate hydrochloride is explicitly cited in patented synthetic routes for Brivaracetam, an analog of Levetiracetam. For example, one route involves the reductive amination of an intermediate with (S)-methyl 2-aminobutanoate hydrochloride to construct a key pyrrolidone precursor. Using the racemic (R/S) version would lead to a difficult-to-separate diastereomeric mixture, drastically reducing the yield of the desired (S,R)-diastereomer of the final drug and introducing impurities that are unacceptable under pharmaceutical regulations.

Evidence DimensionStereochemical Outcome in Synthesis
Target Compound DataEnables direct formation of the required (S)-configuration at the butanoate-derived stereocenter in the Brivaracetam backbone.
Comparator Or BaselineRacemic (R/S)-Methyl 2-aminobutanoate hydrochloride, which would produce an undesired mixture of diastereomers.
Quantified DifferenceHigh diastereomeric purity vs. a 50/50 mixture requiring costly and complex separation.
ConditionsMulti-step synthesis of Brivaracetam as described in patent literature.

This demonstrates that the compound's high enantiomeric purity is a critical requirement, not just a preference, for efficient and compliant API manufacturing.

Raw Material for Process-Scale Synthesis of Levetiracetam and Related APIs

This compound is the right choice for manufacturing workflows targeting Levetiracetam or its structural analogs. Its proven high-yield conversion to the key (S)-2-aminobutyramide intermediate makes it a reliable and cost-effective precursor for industrial production.

Development of Stereochemically Defined Pharmaceutical Candidates

In discovery and process development, where enantiomeric purity is paramount, this building block is ideal for synthesizing novel compounds based on the L-2-aminobutyric acid scaffold. Its use ensures that biological screening results are attributable to a single, defined stereoisomer, which is essential for developing next-generation drugs like Brivaracetam.

Incorporation into Peptidomimetics and Specialty Peptides

For researchers creating non-natural peptides or peptidomimetics, this compound serves as a stable, easy-to-handle source for introducing an L-homoalanine residue. The hydrochloride salt form is compatible with standard deprotection and coupling protocols used in solution-phase synthesis, often requiring in-situ neutralization before coupling.

Dates

Last modified: 08-15-2023

Explore Compound Types